(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-2-29-21(28)24-10-8-23(9-11-24)19(26)4-3-7-25-20(27)18(33-22(25)32)13-15-5-6-16-17(12-15)31-14-30-16/h5-6,12-13H,2-4,7-11,14H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZLRAPOYNURH-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is the NaV1.1 channel . This channel is a type of voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons.
Mode of Action
(Z)-Ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate interacts with its target, the NaV1.1 channel, by inhibiting its function. This inhibition disrupts the normal flow of sodium ions through the channel, which can alter the electrical activity of the neuron.
Result of Action
The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate can result in significant changes in neuronal activity. In particular, this compound has been shown to display remarkable anticonvulsant activities, suggesting that it may be effective in reducing the frequency and severity of seizures.
Biological Activity
(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C21H18N2O5S2
- Molecular Weight : 442.508 g/mol
- Density : 1.5 ± 0.1 g/cm³
- LogP : 2.64
Antioxidant Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidinones have shown to inhibit lipid peroxidation effectively, with some compounds achieving EC50 values as low as 0.565 mM . The presence of the benzo[d][1,3]dioxole moiety enhances this activity, suggesting a synergistic effect that warrants further investigation.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate have demonstrated cytotoxic effects on various cancer cell lines. In particular, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific transcription factors such as NF-kB, which plays a crucial role in cancer progression and inflammation. Compounds structurally related to (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate have shown IC50 values ranging from 0.36 mM to 0.53 mM in inhibiting NF-kB activity .
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazolidinone core have been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of specific kinases such as DYRK1A, which plays a crucial role in cell cycle regulation and apoptosis .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate | MDA-MB 231 | TBD |
| Other Thiazolidinone Derivatives | HCT116 | TBD |
Antibacterial Properties
Thiazolidinones have also been reported to exhibit antibacterial activity against various pathogens. The compound's structure suggests potential interactions with bacterial enzymes involved in cell wall synthesis, such as Mur ligases. Inhibitors of these enzymes can effectively combat bacterial infections by disrupting the integrity of the bacterial cell wall .
Mechanistic Insights
The biological activities of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate can be attributed to its ability to mimic natural substrates and inhibit key enzymatic pathways:
Inhibition of Kinases
The compound has been identified as a potential inhibitor of DYRK1A, which is involved in several cellular processes including differentiation and proliferation. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Interaction with Mur Ligases
The compound's structural features allow it to interact with Mur ligases, which are essential for bacterial cell wall biosynthesis. By inhibiting these enzymes, the compound may serve as a novel antibacterial agent against resistant strains .
Antioxidant Activity
Thiazolidinone derivatives have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of the benzo[d][1,3]dioxole moiety enhances the electron-donating capacity of the compound, thereby improving its ability to scavenge free radicals .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
